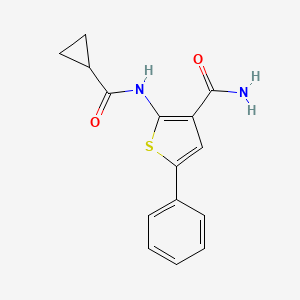

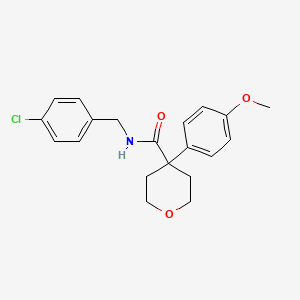

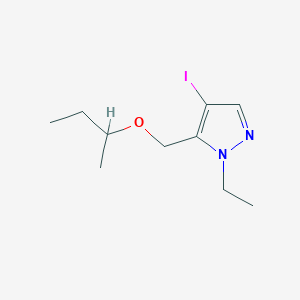

![molecular formula C17H15N3O4 B2590098 N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide CAS No. 860651-42-9](/img/structure/B2590098.png)

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide, involves various methods. One efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide contains a total of 34 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 1 Isoxazole .Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives involve various strategies. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .Physical And Chemical Properties Analysis

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a molecular weight of 325.32 . It is a solid compound . The IUPAC name is N’-(1,2-benzisoxazol-3-ylacetyl)-4-methoxybenzohydrazide .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable building blocks in drug discovery. Researchers have extensively used them as starting materials for various mechanistic approaches. The compound’s bicyclic planar structure makes it favorable for drug development. Notably, N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide exhibits a broad substrate scope and functionalization potential. Its bioactivities include:

Synthesis Strategies

Researchers have explored various synthetic pathways to obtain benzoxazole derivatives. Notably, 2-aminophenol serves as a precursor for benzoxazole synthesis. Different reaction conditions and catalysts have been employed, including nanocatalysts, metal catalysts, and ionic liquid catalysts. These strategies allow for efficient and well-organized synthesis of benzoxazole compounds .

Antibacterial Activity

While specific studies on N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide are limited, related benzoxazole derivatives have demonstrated antibacterial properties. For instance, compounds containing quinoxaline and benzoxazole fragments were synthesized and tested against gram-positive and gram-negative bacterial strains. Further research could explore this compound’s antibacterial potential .

Cytotoxic Effects

In preliminary evaluations, related benzoxazole derivatives exhibited cytotoxic effects against cancer cells. Compound 5d, similar to our target compound, showed inhibition of lung, breast, and colon cancer cell growth. Further investigations could explore its potential as an anti-cancer agent .

Safety and Hazards

The safety information available indicates that N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

作用機序

The exact mechanism of action would depend on the specific molecular targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .

特性

IUPAC Name |

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-23-12-8-6-11(7-9-12)17(22)19-18-16(21)10-14-13-4-2-3-5-15(13)24-20-14/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVAKRKGDDWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

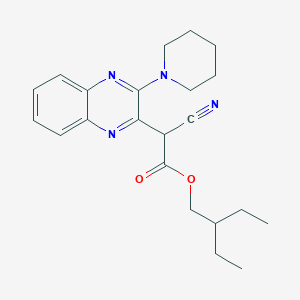

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

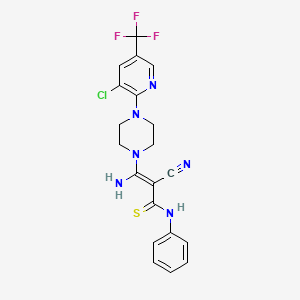

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

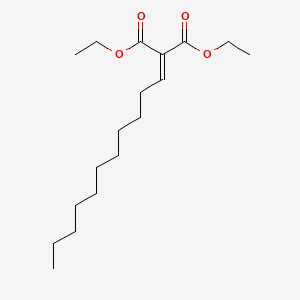

![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)